

# Application Notes: Avrainvillamide-Induced Differentiation of OCI-AML3 Cells

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## Compound of Interest

Compound Name: Avrainvillamide

Cat. No.: B1247661

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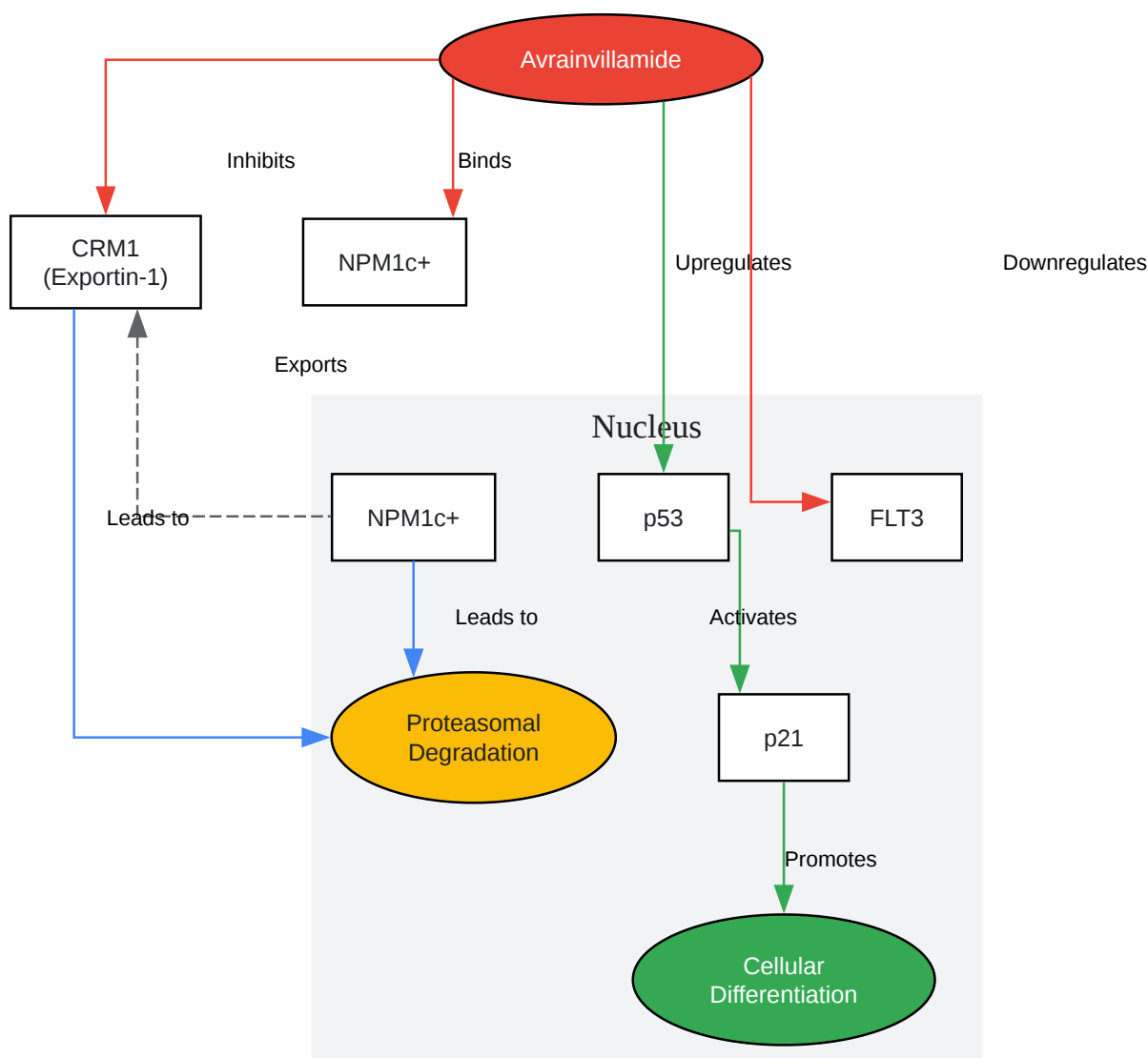
## Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbors mutations in the Nucleophosmin 1 (NPM1) gene, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPMc+). This dislocation contributes to leukemogenesis, making the restoration of normal NPM1 localization a promising therapeutic strategy. **Avrainvillamide** (AVA), a natural product, has emerged as a potent agent against NPM1-mutated AML.<sup>[1][2][3]</sup> In the OCI-AML3 cell line, which carries an NPM1 mutation, **Avrainvillamide** has been shown to induce cellular differentiation, alongside anti-proliferative and pro-apoptotic effects.<sup>[1][4]</sup> These application notes provide a summary of the quantitative effects of **Avrainvillamide** on OCI-AML3 cells and detailed protocols for key experimental analyses.

## Mechanism of Action

**Avrainvillamide** exerts its anti-leukemic effects through a multi-faceted mechanism. It directly interacts with both the mutated NPM1c+ and the nuclear export protein CRM1 (Chromosome Region Maintenance 1 Homolog, also known as Exportin-1).<sup>[1][3][5]</sup> This interaction inhibits the nuclear export of NPMc+, causing its retention within the nucleus.<sup>[1][2]</sup> Subsequently, **Avrainvillamide** promotes the proteasomal degradation of both NPMc+ and CRM1.<sup>[1][2][3]</sup> Furthermore, treatment with **Avrainvillamide** leads to the downregulation of the Fms-like

tyrosine kinase 3 (FLT3) protein.[1][2] The induction of differentiation in OCI-AML3 cells is also linked to an increase in the expression of the tumor suppressor protein p53 and its downstream target, p21.[1][4]



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**Caption: Avrainvillamide** Signaling Pathway in OCI-AML3 Cells.

## Data Presentation

The following tables summarize the quantitative effects of **Avrainvillamide** (AVA) on OCI-AML3 cells based on published data.

Table 1: Anti-proliferative and Apoptotic Effects of **Avrainvillamide** on OCI-AML3 Cells

Parameter	Treatment Duration	Concentration (μM)	Result	Reference
IC <sub>50</sub>	24 hours	~1.0 - 3.0	50% inhibition of proliferation	[1][4]
GI <sub>50</sub>	72 hours	0.52 ± 0.15	50% inhibition of growth	[5][6]
Live Cells	24 hours	1.0	~80% of control	[1][4]
3.0	~50% of control	[1][4]		
10.0	~30% of control	[1][4]		

Table 2: Effect of **Avrainvillamide** on OCI-AML3 Cell Cycle Distribution

Cell Cycle Phase	Treatment (0.5 μM AVA, 24h)	Control (DMSO)	Reference
Sub-G1	~5%	~2%	[1][4]
G1	~68%	~50%	[1][4]
S	~20%	~35%	[1][4]
G2/M	~7%	~13%	[1][4]

Table 3: Induction of Myeloid Differentiation Markers by **Avrainvillamide**

Marker	Treatment (0.5 μM AVA, 72h)	Result (Fold Change vs. Control)	Reference
CD11b	Avrainvillamide	~3.0	[1]
CD14	Avrainvillamide	No significant change	[1]
CD86	Avrainvillamide	No significant change	[1]

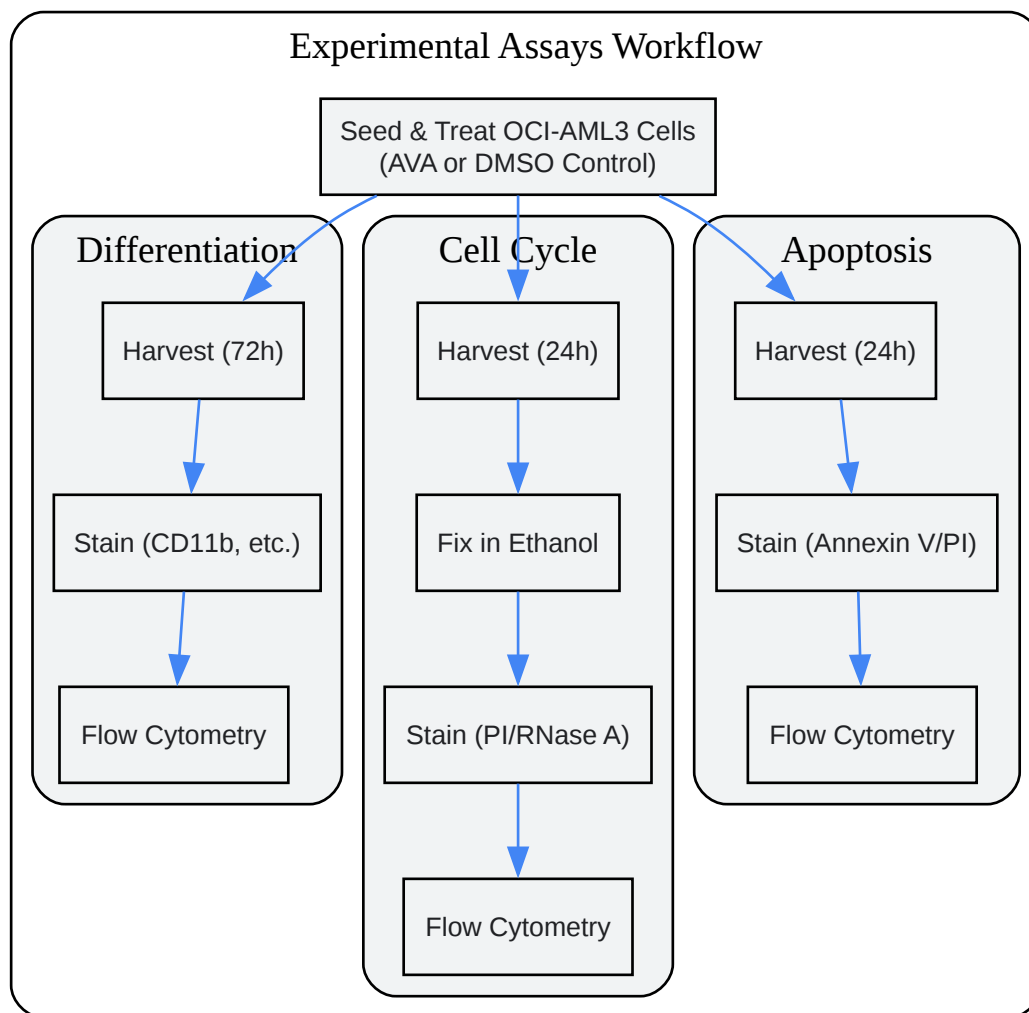
Note: A biphenyl analog of **Avrainvillamide** (BFA) was shown to increase CD14 and CD86 expression, suggesting functional differences between the analogs.[1]

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Protocol 1: OCI-AML3 Cell Culture

- **Media Preparation:** Prepare complete culture medium consisting of RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Warm the medium to 37°C before use.
- **Cell Thawing:** Quickly thaw a cryovial of OCI-AML3 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes.
- **Culturing:** Discard the supernatant and resuspend the cell pellet in fresh complete medium. Transfer to a T-25 or T-75 culture flask. Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>. Cell density should be maintained between  $0.3 \times 10^6$  and  $2.0 \times 10^6$  cells/mL.
- **Passaging:** Monitor cell density. When the concentration approaches  $2.0 \times 10^6$  cells/mL, dilute the cell suspension with fresh medium to a concentration of  $0.3\text{-}0.5 \times 10^6$  cells/mL. This is typically done every 2-3 days.



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